SW033291 is a potent, small-molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , , , , , , , , , , , , , , , , , , , ]. It functions by preventing the degradation of prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , ], a lipid signaling molecule involved in various physiological processes including tissue regeneration, inflammation, and immune response.
While specific details regarding the synthesis of SW033291 are limited in the reviewed literature, optimized variants with improved solubility and drug-like properties have been developed []. These optimizations suggest the exploration of various synthetic routes and modifications to the core structure.
Docking studies and molecular dynamics simulations have provided insights into the binding interactions of SW033291 with 15-PGDH []. These studies suggest that the butyl side chain, including the sulfoxide group, plays a crucial role in binding to the enzyme's active site. Additionally, interactions with specific amino acid residues (Ser138, Tyr151, and Gln148) contribute to the compound's binding affinity and enantioselectivity for the R-enantiomer [].
SW033291 acts by inhibiting 15-PGDH, the enzyme responsible for degrading PGE2 [, , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to increased levels of PGE2 in tissues, thereby enhancing its downstream signaling and promoting various beneficial effects, such as accelerated tissue regeneration, reduced inflammation, and improved hematopoietic recovery.
Hematopoietic Regeneration: Studies demonstrate that SW033291 accelerates hematopoietic recovery in mice following bone marrow transplantation [, , , ]. It achieves this by promoting the expansion of hematopoietic stem cells, enhancing their homing to the bone marrow, and accelerating the production of blood cells.
Tissue Regeneration and Repair: SW033291 has shown efficacy in promoting tissue regeneration in various organs. It accelerates liver regeneration after partial hepatectomy [], prevents the development of ulcerative colitis [], mitigates ischemic renal injury [, ], improves bone regeneration [], and ameliorates sarcopenia []. These effects are attributed to its ability to stimulate cell proliferation and reduce inflammation in damaged tissues.
Fibrosis Treatment: Research indicates that SW033291 can mitigate fibrosis in various organs. It has demonstrated efficacy in reducing pulmonary fibrosis in a mouse model [, ] and mitigating cardiac fibrosis []. This antifibrotic effect is linked to its ability to disrupt TGFβ signaling and suppress myofibroblast differentiation.
Other Applications: Studies have also explored the potential of SW033291 in treating aplastic anemia [, ], contrast-induced acute kidney injury [], and even Alzheimer's disease [].
Drug Delivery: Exploring novel drug delivery systems, such as targeted nanoparticles [] and sustained-release microparticles [, , ], could enhance its therapeutic efficacy and reduce the frequency of administration.
Combination Therapies: Investigating the potential synergy of SW033291 with existing therapies, such as granulocyte colony-stimulating factor in bone marrow transplantation [] and immunosuppressive therapy in aplastic anemia [], could lead to improved treatment outcomes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: